![molecular formula C17H15F3N4OS B6447081 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2548983-22-6](/img/structure/B6447081.png)
2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
Thiazolo[4,5-b]pyridine derivatives are a class of compounds that have attracted considerable attention due to their diverse biological activity and clinical applications . They have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .
Synthesis Analysis
Thiazolo[4,5-b]pyridin-2-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The structure of these compounds was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety .Chemical Reactions Analysis
The reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst resulted in the formation of a new compound . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Scientific Research Applications
- Anticancer Activity : Compound (1) has been utilized in the synthesis of a new series of 1,3-thiazole, pyrano [2,3-d]thiazole, and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives. Some of these derivatives were evaluated for their antitumor efficacy against breast cancer cell lines, such as MCF-7 . Further studies could explore their potential as targeted anticancer agents.
Optical Properties and Imaging
Organic molecules with hybridized local and charge transfer (HLCT) characteristics are of interest for applications in two-photon fluorescence imaging and light-emitting diodes (LEDs) . Investigating the optical properties of this compound could reveal its potential in these areas.
Antioxidant and Anti-Inflammatory Properties
Thiazolo [4,5-b]pyridines have been identified as having high antioxidant, anti-inflammatory, and antimicrobial activities . Exploring the specific effects of our compound in these contexts could yield valuable insights.
Targeting the PI3K Signaling Pathway
The PI3Ks signaling pathway plays a crucial role in cell growth, survival, proliferation, and differentiation. Thiazolo [5,4-b]pyridine derivatives have been investigated as potential inhibitors of this pathway . Further research could assess the compound’s efficacy in modulating PI3K-related processes.
Applications in Pain Therapy
Thiazoles have been implicated in the development of pain therapy drugs . Investigating whether our compound exhibits analgesic properties could be relevant for pain management research.
Drug Development Against Obesity and Hyperlipidemia
Pyrano [2,3-d]thiazoles have shown promise in drug development for conditions like obesity and hyperlipidemia . Our compound’s structural features may contribute to its potential therapeutic effects in these areas.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .
Mode of Action
The compound interacts with its target, PI3K, by binding to the kinase through key hydrogen bond interactions . This binding inhibits the enzymatic activity of PI3K, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes, leading to effects such as reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its effect on the PI3K/AKT/mTOR pathway . This could potentially lead to antitumor effects, given the role of this pathway in cancer cell growth and survival .
properties
IUPAC Name |
2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)14-2-1-3-15(23-14)25-10-11-5-7-24(9-11)16-22-12-8-21-6-4-13(12)26-16/h1-4,6,8,11H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJFNOIUYUPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine |
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